molecular formula C24H30N2O3S B10881365 (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10881365
M. Wt: 426.6 g/mol
InChI Key: WCEFTKHJYSWKKN-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is a bifunctional piperidine-based compound featuring a benzyl-substituted piperidine moiety linked via a methanone bridge to a phenylsulfonyl-substituted piperidine. This structure combines lipophilic (benzyl) and electron-withdrawing (sulfonyl) groups, making it a versatile scaffold for pharmacological and chemical studies.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

[1-(benzenesulfonyl)piperidin-3-yl]-(4-benzylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H30N2O3S/c27-24(25-16-13-21(14-17-25)18-20-8-3-1-4-9-20)22-10-7-15-26(19-22)30(28,29)23-11-5-2-6-12-23/h1-6,8-9,11-12,21-22H,7,10,13-19H2

InChI Key

WCEFTKHJYSWKKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to understand its binding affinity and specificity.

Medicine

In medicine, (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved include signal transduction mechanisms that affect cellular processes such as neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl-Containing Piperidine Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Synthetic Yield Key Data (MS/NMR) Reference
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone R1 = Benzyl, R2 = Phenylsulfonyl ~465.56* N/A Not reported N/A
(4-Benzhydrylpiperazin-1-yl)[1-((4-nitrophenyl)sulfonyl)piperidin-3-yl]methanone (4i) R1 = Benzhydryl, R2 = 4-Nitro 585.14 45% MS (ESI): 585.14 [M + 1]+
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)[1-((4-nitrophenyl)sulfonyl)piperidin-3-yl]methanone (4l) R1 = Bis(4-fluorophenyl), R2 = 4-Nitro 585.14 57% MS (ESI): 585.14 [M + 1]+
[1-((4-Sulfamoylaminophenyl)sulfonyl)piperidin-3-yl][4-benzhydrylpiperazin-1-yl]methanone (6i) R1 = Benzhydryl, R2 = Sulfamoyl ~607.73 39% 1H-NMR: δ 1.60–3.62 (piperidine/piperazine protons)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 4i and 4l) enhance polarity and likely influence receptor binding, as seen in carbonic anhydrase inhibitors .
  • The sulfamoyl group in 6i introduces hydrogen-bonding capacity, which may enhance solubility but complicates synthesis (39% yield) .

Benzylpiperidine Derivatives with Heterocyclic Cores

Table 2: Pyrazole- and Triazole-Containing Analogs

Compound Name Core Structure Molecular Weight (g/mol) Synthetic Yield Biological Activity (if reported) Reference
(4-Benzylpiperidin-1-yl)(1,5-diphenyl-1H-pyrazol-3-yl)methanone (19) Pyrazole 422.2 22% Not reported
(4-Benzylpiperidin-1-yl)(5-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)methanone (20) Pyrazole with hydroxyl/methoxy 468.2 25% Not reported
(1-Benzyl-5-(4-hydroxyphenyl)-1H-pyrazol-3-yl)(4-benzylpiperidin-1-yl)methanone (23) Pyrazole ~451.2 48% Not reported

Key Observations :

  • These analogs lack sulfonyl groups, reducing electron-withdrawing effects but maintaining lipophilicity from benzyl/aryl substituents.

Piperidine-Benzoyl Derivatives

Table 3: Benzoyl-Substituted Piperidines

Compound Name Substituents Molecular Weight (g/mol) Synthetic Yield Key Data Reference
(4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19) Cyclopropylbenzoyl, 3-hydroxyphenyl ~405.45 59% HPLC: 99% purity
(1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) 3-Hydroxybenzoyl, phenoxy ~428.49 78% HPLC: 97% purity

Key Observations :

  • These derivatives lack sulfonyl groups, emphasizing the role of benzoyl moieties in modulating physicochemical properties.

Biological Activity

(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

Chemical Structure

The structure of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone includes a benzyl group and a phenylsulfonyl moiety, contributing to its unique pharmacological properties. The molecular formula is C21H26N2O2SC_{21}H_{26}N_2O_2S, with a molecular weight of 378.51 g/mol.

This compound primarily acts as a monoamine releasing agent , selectively promoting the release of dopamine and norepinephrine over serotonin. This selectivity suggests its potential utility in treating disorders associated with these neurotransmitters, such as depression and ADHD. The mechanism involves binding to monoamine transporters, facilitating increased levels of neurotransmitters in the synaptic cleft, which can enhance mood and cognitive functions.

Antimicrobial Properties

Research indicates that (4-benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Antimalarial Activity

The compound has also been evaluated for antimalarial properties , demonstrating activity against Plasmodium species in preliminary studies. This suggests its potential role in developing treatments for malaria.

Anticancer Activity

Notably, the compound has displayed promising anticancer activity . In cell line studies, it showed significant antiproliferative effects on human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as a lead compound in cancer therapy .

Research Findings

A summary of key findings related to the biological activity of (4-benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is presented below:

Activity Target/Organism IC50 Value Notes
Monoamine ReleaseDopamine/Norepinephrine TransportersNot specifiedSelective release over serotonin
AntimicrobialVarious Bacterial StrainsNot specifiedEffective against multiple strains
AntimalarialPlasmodium speciesNot specifiedPreliminary studies show activity
AnticancerMDA-MB-231, MCF-7, COV318, OVCAR-319.9 - 75.3 µMSignificant antiproliferative effects

Case Studies

Several case studies have investigated the efficacy of piperidine derivatives similar to (4-benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone in therapeutic contexts:

  • Anticancer Research : A study focused on modifying benzoylpiperidine derivatives led to compounds with enhanced MAGL inhibition and notable anticancer properties, with IC50 values significantly lower than previously studied compounds .
  • Neurotransmitter Modulation : Research demonstrated that similar piperidine derivatives could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders .

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